

Methitural: A Review of its Discontinuation in Clinical Practice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methitural**

Cat. No.: **B1227589**

[Get Quote](#)

Technical Support Center

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of **Methitural**, a barbiturate anesthetic introduced and subsequently abandoned in the 1950s. The information is presented in a question-and-answer format to address specific inquiries that may arise during historical drug research and development.

Frequently Asked Questions (FAQs)

Q1: What was **Methitural** and what was its intended clinical use?

Methitural (also known as Neraval or Thiogenal) was an ultra-short-acting intravenous barbiturate anesthetic.^[1] It was marketed in Europe in the 1950s for the induction of anesthesia, particularly for short surgical procedures.^[1]

Q2: What were the primary reasons for the abandonment of **Methitural** in clinical practice?

The clinical use of **Methitural** was short-lived primarily due to a combination of factors:

- Limited Advantage Over Thiopental: Clinical studies at the time concluded that **Methitural** offered no significant advantages over the existing standard intravenous anesthetic, thiopental.^[1]
- Higher Cost: **Methitural** was more expensive than thiopental, making it a less economically viable option for hospitals and clinics.^[1]

- Scarce Market Diffusion: As a result of the limited clinical advantages and higher cost, **Methitural** did not achieve widespread use or market penetration.[\[1\]](#)

A systematic review of the literature concluded that while **Methitural** could have been useful in specific scenarios like short-acting surgeries or for patients with liver diseases, these potential benefits were not sufficient to justify its adoption over established alternatives.[\[1\]](#)

Q3: Were there significant differences in the side effect profiles of **Methitural** and Thiopental?

Direct, extensive quantitative comparisons of the adverse effects of **Methitural** and thiopental are scarce in the available literature from that period. However, clinical impressions from the 1950s suggest that the side effect profiles were broadly similar, with no clear safety advantage for **Methitural**. One study noted a drop in systolic blood pressure with **Methitural**. While it was suggested that **Methitural** had a slight respiratory depressant effect due to its rapid elimination, this was not substantial enough to be considered a major clinical advantage.

Q4: What was the proposed mechanism of action for **Methitural**?

As a barbiturate, **Methitural**'s mechanism of action is understood to be the potentiation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor in the central nervous system. This action increases the duration of chloride channel opening, leading to hyperpolarization of neuronal membranes and subsequent depression of neuronal activity, resulting in sedation and anesthesia.

Experimental Protocols

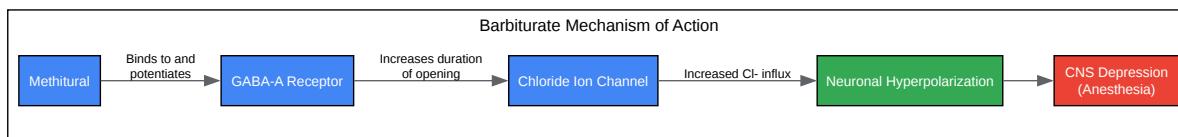
Detailed experimental protocols from the 1950s are not available in the same format as modern clinical trial documentation. However, based on contemporaneous reports, a typical comparative study of **Methitural** and thiopental would have likely involved the following methodology:

Objective: To compare the anesthetic efficacy and safety of **Methitural** and thiopental.

Study Design: A comparative clinical study.

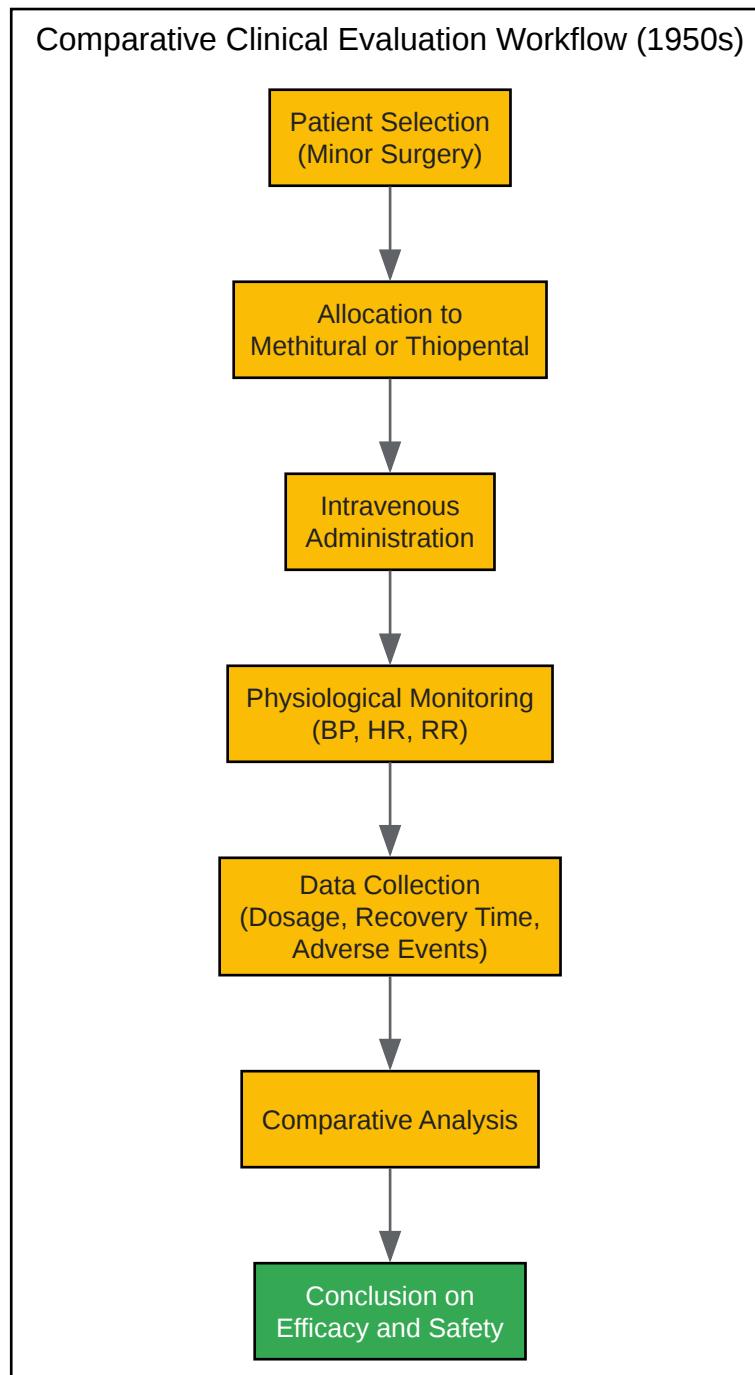
Patient Population: Patients scheduled for minor surgical procedures requiring general anesthesia.

Methodology:

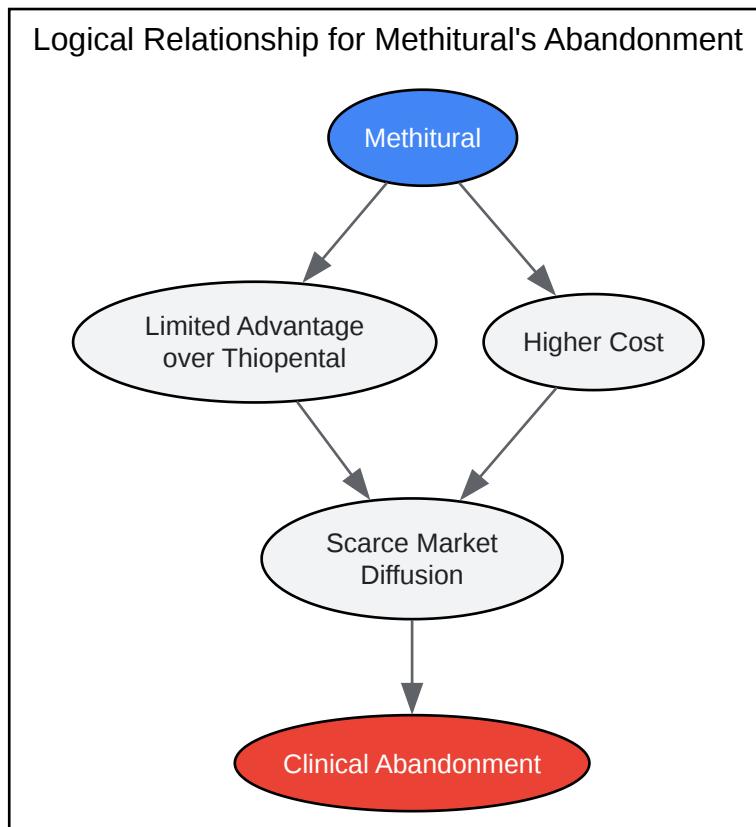

- Patient Allocation: Patients would be allocated to receive either **Methitural** or thiopental for the induction of anesthesia.
- Anesthetic Administration:
 - The anesthetic agent (**Methitural** or thiopental) would be administered intravenously.
 - The dosage would be titrated to achieve the desired level of anesthesia, typically unconsciousness.
- Monitoring: Key physiological parameters would be monitored during the procedure, including:
 - Blood pressure
 - Heart rate
 - Respiratory rate
- Data Collection:
 - Induction time (time to loss of consciousness).
 - Dosage required to induce and maintain anesthesia.
 - Duration of anesthesia.
 - Recovery time (time to regain consciousness and orientation).
 - Incidence of any adverse events, such as respiratory depression, cardiovascular changes (hypotension, tachycardia), and excitatory phenomena (hiccoughs, laryngospasm).
- Statistical Analysis: The collected data would be analyzed to compare the two agents in terms of potency, duration of action, and safety profile.

Data Presentation

Due to the historical nature of the data, a comprehensive quantitative comparison of adverse events is not available. The primary quantitative finding from a comparative study was that the mean gravimetric dose of **Methitural** required for anesthesia was almost double that of thiopental, suggesting it was less potent.


Feature	Methitural	Thiopental
Anesthetic Potency	Lower	Higher
Induction of Anesthesia	Effective	Effective
Recovery	Rapid	Rapid
Adverse Effects	Similar to Thiopental	Established profile
Cost (in the 1950s)	Higher	Lower

Visualizations


[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **Methitural**'s anesthetic action.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for comparing intravenous anesthetics in the 1950s.

[Click to download full resolution via product page](#)

Caption: Key factors leading to the discontinuation of **Methitural**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of sodium thiopental and methohexital for high-dose barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methitural: A Review of its Discontinuation in Clinical Practice]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1227589#reasons-for-the-abandonment-of-methitural-in-clinical-practice>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com